2-(4-Methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone
Overview
Description
This usually involves identifying the compound’s IUPAC name, its common name, and its structural formula.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes identifying the reactants, conditions, and the mechanism of the reaction.Molecular Structure Analysis
This involves analyzing the compound’s molecular geometry, bond lengths and angles, and conformational isomers if any.Chemical Reactions Analysis
This involves understanding the reactions that the compound can undergo, including its reactivity and selectivity.Physical And Chemical Properties Analysis
This involves understanding the compound’s physical properties such as melting point, boiling point, solubility, etc., and chemical properties like acidity/basicity, reactivity, etc.Scientific Research Applications
Structural Analysis : Studies like those by Kesternich et al. (2010) have detailed the structural properties of compounds similar to 2-(4-Methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone, emphasizing their molecular configuration and interactions within crystals (Kesternich et al., 2010).
Synthesis and Reactivity : Research like that of Moskvina et al. (2015) has explored the synthesis of related compounds and their potential for forming heterocycles, demonstrating the versatility of these molecules in chemical reactions (Moskvina et al., 2015).
Antimicrobial Activity : Studies such as those by Nagamani et al. (2018) have investigated the antimicrobial properties of compounds derived from 2-(4-Methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone, underscoring their potential in medical applications (Nagamani et al., 2018).
Platelet Aggregation Inhibitory Activity : The work of Akamanchi et al. (1999) has shown that derivatives of 2-(4-Methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone can inhibit platelet aggregation, suggesting their potential use in cardiovascular therapies (Akamanchi et al., 1999).
Pyrolytic Behavior : Dallakian et al. (1998) examined the pyrolytic behavior of compounds similar to 2-(4-Methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone, providing insights into their stability and decomposition under high temperatures (Dallakian et al., 1998).
Enantioselective Synthesis : Research by Chang et al. (2008) on enantioselective synthesis using related compounds points towards their application in producing optically active molecules, vital in pharmaceutical synthesis (Chang et al., 2008).
Safety And Hazards
This involves understanding the compound’s toxicity, flammability, environmental impact, and other safety-related properties.
Future Directions
This involves understanding the current state of research on the compound and identifying potential future research directions.
I hope this general guide is helpful to you. If you have any specific questions about these topics, feel free to ask!
properties
IUPAC Name |
2-(4-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5/c1-20-11-4-2-9(3-5-11)6-12(17)15-13(18)7-10(16)8-14(15)19/h2-5,7-8,16,18-19H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYODHQXYXKDRTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10291508 | |
Record name | 2-(4-Methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10291508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | |
CAS RN |
15485-66-2 | |
Record name | 15485-66-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76058 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-Methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10291508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methoxybenzyl 2,4,6-trihydroxyphenyl ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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